molecular formula C13H15N3O2S2 B2603928 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1797636-36-2

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2603928
CAS RN: 1797636-36-2
M. Wt: 309.4
InChI Key: BNFXEFRJKRSEJE-UHFFFAOYSA-N
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Description

“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a chemical compound that is part of a class of molecules containing a thiazole ring . The thiazole ring is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .


Synthesis Analysis

The synthesis of thiazole-based compounds involves various chemical reactions. For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .


Molecular Structure Analysis

The molecular structure of “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” and similar compounds was elucidated on the basis of spectroscopic data and single-crystal X-ray crystallography .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . This reactivity allows for the synthesis of a wide variety of compounds with potential biological activity.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been investigated for their antimicrobial potential. In a study by Mickevičius et al., new N,N-disubstituted β-amino acids and their derivatives were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine using the Hantzsch method. Among these compounds, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid demonstrated discrete antimicrobial activity . Further research could explore its efficacy against specific pathogens.

properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c17-20(18,12-4-2-1-3-5-12)15-11-6-8-16(10-11)13-14-7-9-19-13/h1-5,7,9,11,15H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFXEFRJKRSEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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